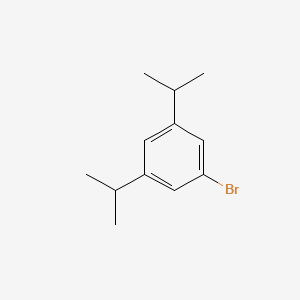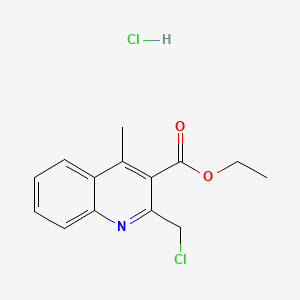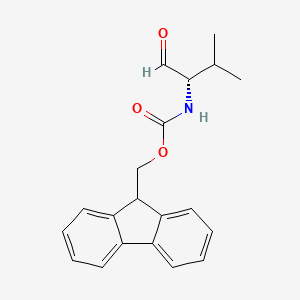
3,5-Diisopropylbromobenzene
Übersicht
Beschreibung
3,5-Diisopropylbromobenzene (DIBB) is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used to study the structure and function of proteins, enzymes, and other biological molecules. DIBB is also an important tool in the development of new drugs and other pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Azobenzene Photoswitches in Biomolecules
Azobenzene photoswitches are instrumental in controlling biological systems due to their ability to undergo photoisomerization. Recent advancements have effectively coupled this isomerization process to significant functional changes in a variety of biomolecules, including peptides, proteins, nucleic acids, lipids, and carbohydrates. This integration holds promise for the photocontrol of a broad spectrum of biomolecules, showcasing azobenzene's pivotal role in biological applications (Beharry & Woolley, 2011).
Photopharmacology: Red-Shifting Azobenzene Photoswitches
Azobenzene compounds have garnered significant interest for in vivo photopharmacology, acting as optically controlled drugs or research tools. These compounds, especially those that require long-wavelength light for photoisomerization, show potential for targeted drug action and exceptional temporal control. The design of these compounds involves ortho substitutions and other structural modifications, enhancing properties like thermal relaxation rates, stability against photobleaching, and long-wavelength switching capabilities. Such advancements indicate promising applications for azobenzene-based compounds in photopharmacology (Dong et al., 2015).
Photoresponsive Glycosidase Mimic
Azobenzene-3,3'-dicarboxylic acid showcases photoisomerizable (E) and (Z)-forms, with the mono anionic form of the (Z)-isomer acting as a glycosidase mimic. This mimicry, proceeding through a general acid-general base catalytic mechanism, represents the first instance of a photoresponsive glycosidase mimic. This breakthrough opens avenues for the development of innovative photoresponsive catalysts in biochemical processes (Samanta et al., 2014).
Hexameric Organotincarboxylates
The interaction of 3,5-diisopropylsalicylic acid (DIPSA) with organotin compounds in benzene forms hexameric stannoxane structures with unique cyclic and drum-like configurations. These complexes, characterized by various spectroscopic methods, reveal pentacoordinated tin atoms in a rare cyclic structure and hexacoordinated tin centers in a more common drum-like structure. This discovery contributes to the understanding of organotin chemistry and its potential applications in various scientific and industrial fields (Prabusankar & Murugavel, 2004).
Photodynamic Therapy: Azobenzene without Ultraviolet Light
A novel derivative of amidoazobenzene has been engineered to undergo trans-to-cis photoswitching using green light, eliminating the need for UV light which can induce undesired biological responses. This derivative is characterized by a substantial red shift of the n-π* band of the trans isomer, allowing for bidirectional photoswitching between thermally stable isomers without UV light. This innovation holds promise for applications in photodynamic therapy and other biological systems where UV light is a limiting factor (Beharry et al., 2011).
Eigenschaften
IUPAC Name |
1-bromo-3,5-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKJTEHREIEDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469730 | |
| Record name | 3,5-Diisopropylbromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diisopropylbromobenzene | |
CAS RN |
23058-81-3 | |
| Record name | 3,5-Diisopropylbromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)








![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)
